![molecular formula C22H17N3O2 B2497460 N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide CAS No. 2034532-47-1](/img/structure/B2497460.png)
N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide
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Overview
Description
N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is involved in the regulation of cell growth and proliferation.
Scientific Research Applications
- This information contributes to our understanding of its molecular arrangement and bonding patterns .
- Some drugs in the market contain benzothiazole nuclei, such as riluzole (for amyotrophic lateral sclerosis), ethoxzolamide (glaucoma treatment), and pramipexole (for Parkinson’s disease) .
Antibacterial Activity
UV-Vis Spectroscopy and Electronic Characteristics
Crystallography and X-ray Structure Analysis
Medicinal Chemistry Applications
Larvicidal and Adulticidal Activities
Pharmacokinetic Profile
Mechanism of Action
Target of Action
Compounds containing the benzimidazole moiety have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have demonstrated pronounced cytotoxic properties against different types of cancer . The mechanistic study of a lead compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .
Result of Action
A lead compound showed significant anti-proliferative efficiency towards all tested cancer cells .
properties
IUPAC Name |
N-(3H-benzimidazol-5-ylmethyl)-2-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(16-6-2-1-3-7-16)17-8-4-5-9-18(17)22(27)23-13-15-10-11-19-20(12-15)25-14-24-19/h1-12,14H,13H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYWGEWSEINRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide |
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